molecular formula C8H7ClO3S B3025494 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride CAS No. 724446-31-5

2,3-Dihydro-1-benzofuran-6-sulfonyl chloride

Cat. No. B3025494
M. Wt: 218.66 g/mol
InChI Key: UHYIBERPFLCTBR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-6-sulfonyl chloride is a chemical compound with the CAS Number: 724446-31-5 . It has a molecular weight of 218.66 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-6-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride is 1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride include a molecular weight of 218.66 .

Scientific Research Applications

Synthesis of Sulfonylated Benzofurans

Recent research has developed a protocol for synthesizing sulfonylated benzofurans. This process involves Ag-catalyzed oxidative cyclization using sodium sulfinates as sulfonylation reagents. This novel approach achieves good yields with high chemo- and regioselectivities under mild conditions (Wu et al., 2017).

Development of Pyrazolone and Benzofuran Thioethers

A method for synthesizing pyrazolone and benzofuran thioethers has been established. It employs aryl sulfonyl chlorides as sulfenylation reagents in the presence of triphenylphosphine, facilitated by potassium iodide (Zhao et al., 2016).

Metal-Free Synthesis of Sulfonylated Benzofurans

A metal-free and visible-light-induced method for the synthesis of sulfonylated benzofurans has been developed. This method involves the oxidative cyclization of 1,6-enynes and arylsulfinic acids under mild conditions (Wang et al., 2020).

Antibacterial Agents Synthesis

A study focused on synthesizing N-substituted sulfonamides bearing benzodioxane moiety for anti-bacterial potential. The process started with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride (Abbasi et al., 2016).

Development of Novel Antioxidants and Antimicrobials

Efforts were made to develop novel antioxidants and antimicrobials with improved potency. This involved synthesizing benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives conjugated by sulfonyl chlorides, demonstrating significant antioxidant and antimicrobial activities (Rangaswamy et al., 2015).

Enzyme Inhibitory Potential Study

Research was conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Synthesis involved a reaction with 4-methylbenzenesulfonyl chloride, resulting in compounds with substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYIBERPFLCTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610821
Record name 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-6-sulfonyl chloride

CAS RN

724446-31-5
Record name 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, Y Chen, B Wang, Z Yang, Z Cai… - Bioorganic & Medicinal …, 2023 - Elsevier
Metabolic syndrome is a complex disease with diverse symptoms, but current pharmacological interventions have limited efficacy. Indeglitazar, a pan-agonist targeting the three-…
Number of citations: 3 www.sciencedirect.com

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